3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Overview
Description
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol, otherwise known as DMAPP, is a small molecule that has seen a wide range of applications in both scientific research and in the laboratory. It is a versatile compound that has been used to synthesize a variety of other compounds, as well as having a variety of effects when applied to living cells.
Scientific Research Applications
Cancer Therapeutics
This compound has shown potential as a CDK2 inhibitor . CDK2 is a critical protein kinase involved in the cell cycle, and its inhibition can halt the proliferation of cancer cells. The compound’s derivatives have demonstrated superior cytotoxic activities against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests its application in developing targeted cancer therapies.
Antifungal Agents
Derivatives of this compound have been analyzed for their antifungal properties. A study indicated that these compounds exhibited a varied range of antifungal activity against tested fungal strains, with MIC values in μg/ml . This opens up possibilities for the compound to be used in the development of new antifungal medications.
Gonadotropin-Releasing Hormone Antagonists
The pyrazolo[1,5-a]pyrimidin scaffold is structurally similar to compounds that have shown GnRH antagonistic action . GnRH antagonists can be used to treat hormone-sensitive conditions such as endometriosis and uterine fibroids by controlling the effects of LH and FSH on the ovaries and reducing estrogen levels in the blood .
Enzymatic Inhibition for Disease Treatment
The compound’s ability to inhibit specific enzymes can be harnessed for treating various diseases. For instance, enzymatic inhibitory activity against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds derived from this scaffold . This indicates its potential use in enzyme-targeted drug design.
Cell Cycle Modulation
One of the derivatives of this compound has shown significant alteration in cell cycle progression . This property can be utilized in research to understand the cell cycle better and develop drugs that can modulate cell cycle phases, particularly for cancer treatment.
Apoptosis Induction
The same derivative that affects cell cycle progression also induces apoptosis within HCT cells . Apoptosis, or programmed cell death, is a vital process in cancer treatment, and compounds that can induce apoptosis are valuable for developing anti-cancer drugs.
Molecular Modeling and Drug Design
The structural features of this compound make it suitable for molecular modeling investigations. Researchers can use this compound as a template to design novel molecules with improved pharmacological profiles .
properties
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)15-7-5-14(6-8-15)16-10-17-18-11-13(4-3-9-22)12-21(17)19-16/h5-8,10-12,22H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBTXEGUCKVMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587542 | |
Record name | 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol | |
CAS RN |
893613-29-1 | |
Record name | 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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